

Application Notes and Protocols: Propidium Iodide Stock Solution Preparation and Use

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Propidium

Cat. No.: B1200493

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Introduction

Propidium iodide (PI) is a fluorescent intercalating agent widely used in life sciences to identify dead cells. As a positively charged molecule, it is membrane-impermeant and therefore excluded from viable cells with intact membranes.[1][2][3] In cells with compromised membranes, characteristic of late apoptosis or necrosis, PI can enter, bind to double-stranded DNA by intercalating between base pairs, and exhibit a significant increase in fluorescence.[1][2] Upon binding to nucleic acids, the fluorescence of PI is enhanced 20- to 30-fold.[1][2] PI can also bind to double-stranded RNA, necessitating treatment with RNase for specific DNA staining.[1][4] It is a valuable tool in various applications, including flow cytometry for cell viability and DNA content analysis, and fluorescence microscopy as a nuclear counterstain.[5][6]

Chemical and Physical Properties of Propidium Iodide

A summary of the key chemical and physical properties of **propidium iodide** is provided in the table below.

Property	Value
Molecular Weight	668.39 g/mol
Appearance	Dark red solid powder
Excitation Maximum (DNA-bound)	535 nm
Emission Maximum (DNA-bound)	617 nm
Excitation Maximum (unbound)	493 nm
Emission Maximum (unbound)	636 nm

Preparation of Propidium Iodide Stock Solution from Powder

Proper preparation of a stock solution is critical for accurate and reproducible results. The choice of solvent and concentration may vary depending on the downstream application.

Materials

- **Propidium** iodide powder
- High-purity deionized (DI) water, Phosphate-Buffered Saline (PBS), or Dimethyl Sulfoxide (DMSO)
- Vortex mixer
- Calibrated balance
- Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses

Protocol for a 1 mg/mL Stock Solution in Water or PBS

- **Weighing the Powder:** Carefully weigh out 1 mg of **propidium** iodide powder.
- **Dissolving the Powder:** Add the 1 mg of PI powder to 1 mL of DI water or PBS.

- **Mixing:** Vortex the solution until the powder is completely dissolved. Gentle warming can be used to aid dissolution in water.[7]
- **Storage:** Store the stock solution at 2-8°C, protected from light.[1] For long-term storage, it can be aliquoted and stored at -20°C.[4][5]

Protocol for a 1 mg/mL Stock Solution in DMSO

- **Weighing the Powder:** Carefully weigh out 1 mg of **propidium** iodide powder.
- **Dissolving the Powder:** Add the 1 mg of PI powder to 1 mL of high-purity DMSO.
- **Mixing:** Vortex the solution until the powder is completely dissolved.
- **Storage:** Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Stock Solution Summary

Solvent	Concentration	Storage Temperature	Stability
Deionized Water	1 mg/mL	2-8°C	At least 6 months[1]
PBS	1 mg/mL	2-8°C or -20°C	Up to 1 month at -20°C[3][6]
DMSO	1 mg/mL	-20°C	Up to 1 month at -20°C

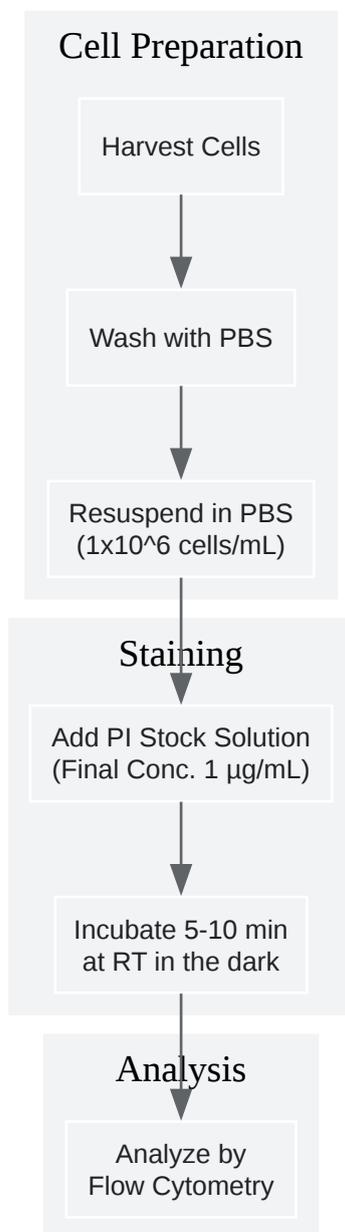
Experimental Protocols

Cell Viability Assessment by Flow Cytometry

This protocol describes the use of **propidium** iodide to identify and exclude dead cells in a cell suspension for flow cytometry analysis.

- Cell suspension
- 1 mg/mL **Propidium** Iodide stock solution

- Phosphate-Buffered Saline (PBS)
- Flow cytometer
- Cell Preparation: Harvest and wash the cells with PBS. Resuspend the cells in PBS at a concentration of 1×10^6 cells/mL.
- Staining: Add the 1 mg/mL PI stock solution to the cell suspension to achieve a final concentration of 1 μ g/mL.[3][6]
- Incubation: Incubate the cells for 5-10 minutes at room temperature in the dark.[6][7]
- Analysis: Analyze the cells immediately by flow cytometry. PI fluorescence is typically detected in the FL2 or FL3 channel.[6]



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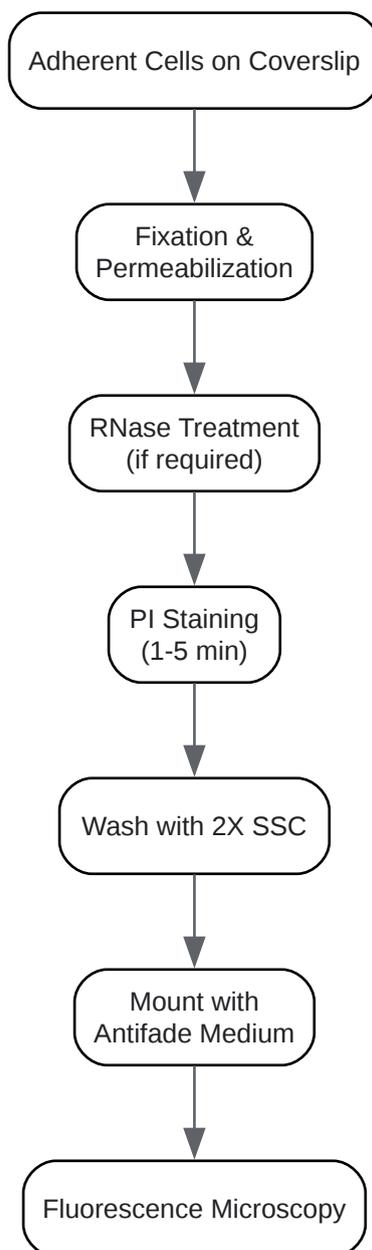
Flow cytometry workflow for cell viability.

Nuclear Counterstaining for Fluorescence Microscopy

This protocol outlines the use of **propidium** iodide as a nuclear counterstain for adherent cells in fluorescence microscopy.

- Adherent cells on coverslips

- Fixation solution (e.g., 4% paraformaldehyde)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- 1 mg/mL **Propidium** Iodide stock solution
- 2X Saline-Sodium Citrate (SSC) buffer
- RNase A solution (100 µg/mL in 2X SSC), if required
- Antifade mounting medium
- Fluorescence microscope
- Fixation and Permeabilization: Fix and permeabilize the cells using a standard protocol suitable for your sample.
- RNase Treatment (if necessary): If staining with PI after aldehyde-based fixation, RNase treatment is recommended to remove RNA and ensure DNA-specific staining.[1][2] Incubate the sample with 100 µg/mL DNase-free RNase A in 2X SSC for 20 minutes at 37°C.[1] Rinse the sample three times with 2X SSC.[1]
- Staining: Dilute the 1 mg/mL PI stock solution 1:3000 in 2X SSC to a final concentration of approximately 0.33 µg/mL.[1] Add enough diluted PI solution to cover the cells and incubate for 1-5 minutes at room temperature.[1]
- Washing: Rinse the sample several times with 2X SSC.[1]
- Mounting: Drain the excess buffer and mount the coverslip onto a microscope slide using an antifade mounting medium.
- Imaging: Visualize the stained nuclei using a fluorescence microscope with appropriate filters for red fluorescence.

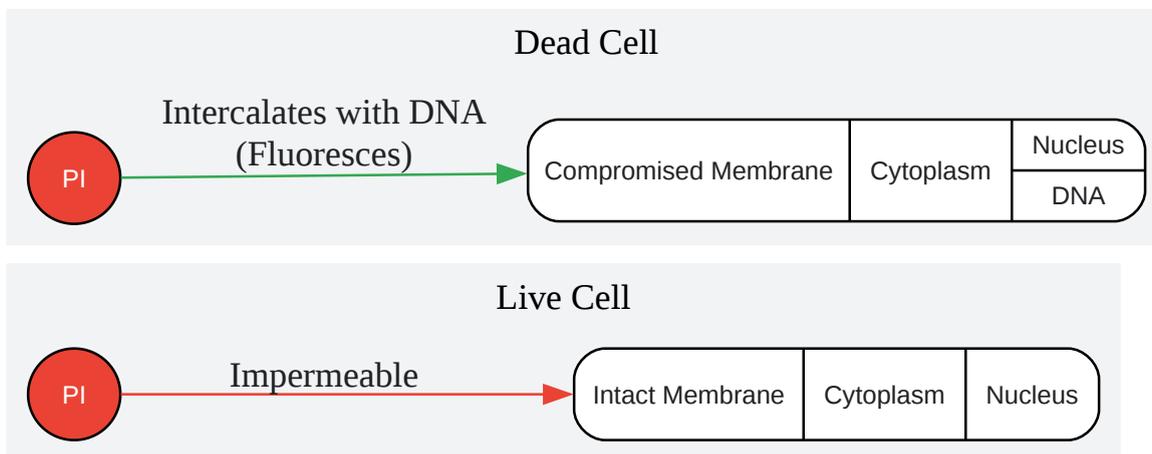


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Fluorescence microscopy nuclear counterstaining workflow.

Principle of Propidium Iodide Staining

The mechanism of PI as a dead cell stain is based on its inability to cross the intact plasma membrane of live cells.



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Mechanism of PI staining in live vs. dead cells.

Safety and Disposal

Propidium iodide is a potential mutagen and should be handled with care. Always wear appropriate personal protective equipment. Dispose of PI-containing solutions according to local regulations. One suggested method for disposal is to pour the solution through activated charcoal, which is then incinerated.

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- To cite this document: BenchChem. [Application Notes and Protocols: Propidium Iodide Stock Solution Preparation and Use]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1200493#preparing-propidium-iodide-stock-solution-from-powder>]

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